molecular formula C16H16N2OS B5099325 5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole CAS No. 90057-59-3

5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B5099325
CAS No.: 90057-59-3
M. Wt: 284.4 g/mol
InChI Key: UDFIBZFTDDZRKT-UHFFFAOYSA-N
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Description

5-Benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 5 and a 4-methoxyphenyl group at position 2. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The benzyl and methoxyphenyl substituents modulate electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-19-14-9-7-13(8-10-14)16-18-17-15(20-16)11-12-5-3-2-4-6-12/h2-10,16,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFIBZFTDDZRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NN=C(S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386391
Record name STK369937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90057-59-3
Record name STK369937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then treated with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that 5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole showed promising antibacterial activity against various strains of bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .

Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. A case study highlighted that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific molecular targets involved in cell cycle regulation .

Anti-inflammatory Effects
Another area of research focused on the anti-inflammatory properties of this compound. In vitro studies revealed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials demonstrated that formulations containing this compound were effective against common agricultural pests. The mode of action is believed to involve neurotoxic effects on target insects, leading to mortality .

Herbicidal Activity
In addition to its pesticidal uses, this compound has shown herbicidal activity against several weed species. Laboratory assays indicated that it inhibited seed germination and root development in treated plants. This opens avenues for its use as a selective herbicide in crop management .

Material Science Applications

Synthesis of Polymers
this compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials .

Nanocomposites
Research has explored the incorporation of this compound into nanocomposite materials to improve their electrical conductivity and thermal resistance. The resulting materials exhibited superior performance compared to traditional composites, making them suitable for electronic applications .

Data Tables

Application Area Activity Mechanism/Effect Reference
Medicinal ChemistryAntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryReduction of pro-inflammatory cytokines
AgriculturalPesticidalNeurotoxic effects on pests
HerbicidalInhibition of seed germination
Material SciencePolymer synthesisEnhanced thermal stability
NanocompositesImproved electrical conductivity

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interact with bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

a. Thiophene vs. Benzyl Substitution
  • Compound : 5-(Thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole derivatives (e.g., compound 20a in ).
  • Key Differences : Replacing the benzyl group with a thiophene ring alters electron density and lipophilicity. Thiophene’s sulfur atom enhances π-π stacking with biological targets, while benzyl groups may improve membrane permeability due to increased hydrophobicity.
  • Activity : Thiophene derivatives in demonstrated moderate cytotoxicity (IC₅₀: 8–12 µM) against cancer cell lines, attributed to intercalation with DNA or inhibition of topoisomerases .
b. 4-Methoxyphenyl vs. 4-Nitrophenyl Substitution
  • Compound : N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives ().
  • Activity : Nitrophenyl derivatives in showed 100% protection in maximal electroshock (MES) anticonvulsant models but exhibited neurotoxicity at higher doses. Methoxyphenyl analogs may offer a safer profile due to reduced electrophilicity .
a. Hydrazonoyl Chloride Routes
  • Example: Synthesis of 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-thiadiazoles ().
  • Comparison: The target compound’s synthesis likely involves similar condensation of hydrazonoyl chlorides with carbodithioates. However, the benzyl and methoxyphenyl substituents require tailored precursors (e.g., benzyl hydrazines or methoxy-substituted aldehydes), impacting reaction yields (typically 60–80%) and purification steps .
b. Multicomponent Reactions
  • Example : Thiazolo-[4,3-b]-1,3,4-thiadiazole derivatives ().
  • Comparison : Condensed heterocycles like thiazolo-thiadiazoles demand complex cyclization steps, whereas the target compound’s dihydrothiadiazole structure simplifies synthesis but may reduce thermal stability .

Physicochemical and Spectral Properties

a. NMR and IR Profiles
  • 4-Nitrophenyl Analogs : In , ¹H NMR of compound 25 (4-nitrophenyl derivative) showed aromatic protons at δ 6.63–8.12 ppm, while the methoxyphenyl group in the target compound would display a singlet for the OCH₃ group near δ 3.8 ppm.
  • Carbonyl Stretching : Nitro-substituted thiadiazoles exhibit IR stretches at 1680–1734 cm⁻¹ (C=O), whereas methoxy groups lack such peaks, simplifying spectral interpretation .
b. Thermal Stability
  • Melting Points : Nitrophenyl derivatives (e.g., compound 15d in ) melt at 184–186°C, higher than methoxyphenyl analogs (estimated 160–170°C), reflecting stronger intermolecular dipole interactions in nitro compounds .

Biological Activity

5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, and presents relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the thiadiazole family, which is known for its varied pharmacological effects. The general structure of this compound can be represented as follows:

C16H18N2S\text{C}_{16}\text{H}_{18}\text{N}_2\text{S}

This structure includes a benzyl group and a methoxy-substituted phenyl ring attached to the thiadiazole core. The synthesis of this compound typically involves the reaction of appropriate benzyl and methoxy-substituted precursors with thiocarbonyl compounds under controlled conditions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, derivatives containing the 1,3,4-thiadiazole moiety have been shown to exhibit significant activity against various bacterial strains. A study by Pintilie et al. demonstrated that certain thiadiazole derivatives showed notable antibacterial activity against Bacillus anthracis and Bacillus cereus, with some compounds achieving minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .

CompoundBacterial StrainMIC (μg/mL)
This compoundBacillus cereus12
This compoundE. coli25
Fluconazole (control)Candida albicans24

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored. Research indicates that compounds with a thiadiazole ring can inhibit tumor cell proliferation through various mechanisms. For example, a study highlighted the cytotoxic effects of 1,3,4-thiadiazoles on different cancer cell lines including breast and lung cancer cells. The compound was found to induce apoptosis in these cells at micromolar concentrations .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiadiazoles have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This suggests that this compound may offer therapeutic benefits in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, it was found that the presence of the methoxy group significantly enhanced antibacterial activity. The compound exhibited an MIC of 15 μg/mL against S. aureus, outperforming several known antibiotics .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer mechanisms revealed that this compound triggered cell cycle arrest in the G0/G1 phase in breast cancer cells. This was accompanied by increased expression of p53 protein and decreased levels of cyclin D1 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-benzyl-2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-thiadiazole, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Thiadiazole Core Formation : React thiosemicarbazide with substituted carboxylic acids (e.g., 4-methoxybenzoic acid) under acidic conditions (HCl or H₂SO₄) to form the 1,3,4-thiadiazole ring .

  • Functionalization : Introduce benzyl groups via nucleophilic substitution or condensation reactions. For example, coupling 2-amino-1,3,4-thiadiazole derivatives with benzyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C .

  • Optimization : Yield and purity depend on solvent choice (e.g., ethanol vs. DMSO), catalyst (e.g., glacial acetic acid), and reaction time (typically 6–18 hours). Crystallization with ethanol/water mixtures improves purity .

    • Data Table : Comparison of Synthetic Routes
MethodSolventCatalystYield (%)Purity (%)Reference
Acidic cyclizationH₂O/EtOHHCl6595
Nucleophilic substitutionDMFK₂CO₃7892
Condensation reactionEtOHGlacial acetic7298

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Confirm functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S–N absorption at 650–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl), benzyl CH₂ (δ 3.8–4.2 ppm), and thiadiazole carbons (δ 155–165 ppm) .
  • Elemental Analysis : Validate stoichiometry (e.g., C: 60.1%, H: 4.8%, N: 13.2%) .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound?

  • Methodology :

  • Target Selection : Dock against enzymes like α-glucosidase (diabetes target) or kinase domains (anticancer) using AutoDock Vina .
  • Pose Analysis : Compare binding affinities (ΔG values) with reference inhibitors (e.g., acarbose for α-glucosidase). Hydrophobic interactions with benzyl/methoxyphenyl groups enhance binding .
    • Data Table : Docking Scores vs. Known Inhibitors
CompoundTargetBinding Affinity (kcal/mol)Reference
5-Benzyl-2-(4-methoxyphenyl)α-Glucosidase-8.2
Acarboseα-Glucosidase-7.5

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • Methodology :

  • SAR Studies : Replace benzyl with halogenated or electron-withdrawing groups (e.g., 4-fluorobenzyl) to enhance antimicrobial activity. Methoxy-to-nitro substitution on phenyl rings improves anticancer potency .
  • Assay Validation : Test derivatives against bacterial (MIC assays) or cancer cell lines (MTT assays). EC₅₀ values correlate with substituent electronegativity .

Q. How can contradictions in reported biological data across studies be resolved?

  • Methodology :

  • Standardization : Ensure consistent assay protocols (e.g., cell line type, incubation time). For example, conflicting IC₅₀ values in anticancer studies may arise from MCF-7 vs. HeLa cell variability .
  • Meta-Analysis : Use computational tools (e.g., ChemAxon) to normalize data for solubility and bioavailability differences .

Q. What computational methods optimize synthesis pathways for this compound?

  • Methodology :

  • Reaction Design : Apply quantum chemical calculations (Gaussian 09) to model transition states and identify rate-limiting steps .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for higher yields .

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